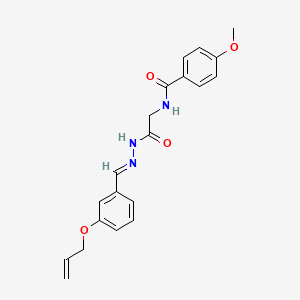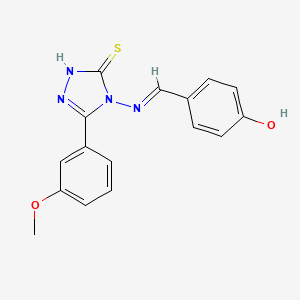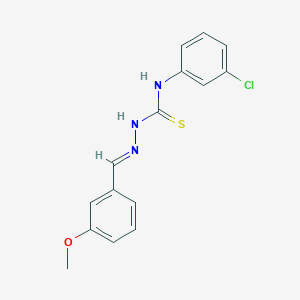
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol This compound is known for its unique structure, which includes an ethoxyanilino group, a methoxyphenyl group, and a bromobenzoate moiety
Métodos De Preparación
The synthesis of 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyanilino intermediate.
Coupling with Methoxyphenyl Hydrazone: The ethoxyanilino intermediate is then coupled with 2-methoxyphenyl hydrazone under specific reaction conditions to form the carbohydrazonoyl intermediate.
Bromination: The final step involves the bromination of the carbohydrazonoyl intermediate to form the desired product, this compound.
Análisis De Reacciones Químicas
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving hydrazone and anilino groups.
Mecanismo De Acción
The mechanism of action of 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The ethoxyanilino and methoxyphenyl groups play a crucial role in its binding to target molecules, while the bromobenzoate moiety enhances its reactivity. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include:
4-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group in the meta position.
4-(2-((2-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group in the ortho position.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propiedades
Número CAS |
767305-63-5 |
|---|---|
Fórmula molecular |
C25H22BrN3O6 |
Peso molecular |
540.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-20-10-8-19(9-11-20)28-23(30)24(31)29-27-15-16-7-12-21(22(13-16)33-2)35-25(32)17-5-4-6-18(26)14-17/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
Clave InChI |
KBYFGMFWIOCJRJ-JFLMPSFJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


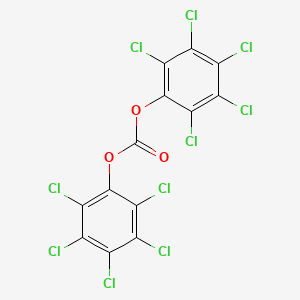
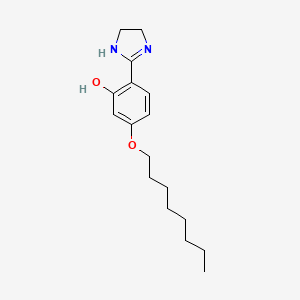
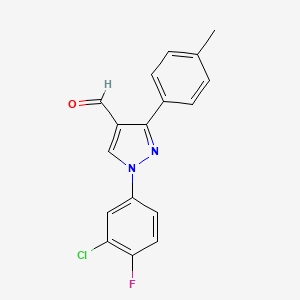
![2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15083508.png)
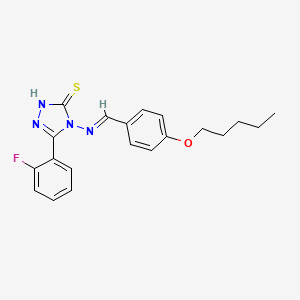
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15083520.png)
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083530.png)

![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15083544.png)
![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B15083552.png)
![(1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B15083567.png)
